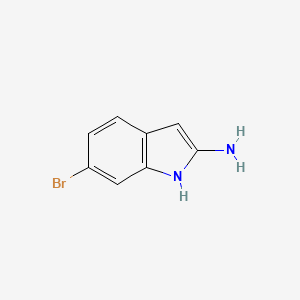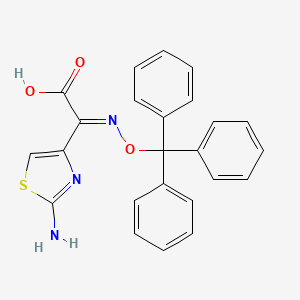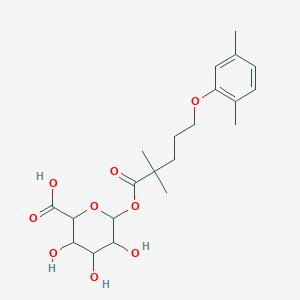
Gemfibrozil b-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gemfibrozil b-D-glucuronide is a metabolite of gemfibrozil, a lipid-regulating drug used to treat hyperlipidemia. This compound is formed through the glucuronidation of gemfibrozil, a process primarily mediated by the enzyme UDP-glucuronosyltransferase. This compound plays a significant role in the pharmacokinetics and pharmacodynamics of gemfibrozil, influencing its metabolism and excretion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gemfibrozil b-D-glucuronide is synthesized through the glucuronidation of gemfibrozil. This process involves the conjugation of gemfibrozil with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase. The reaction typically occurs in the liver, where gemfibrozil is metabolized.
Industrial Production Methods: Industrial production of this compound involves the extraction of the metabolite from biological samples, such as urine, after administering gemfibrozil to volunteers. The extracted compound is then purified using techniques like reversed-phase high-performance liquid chromatography to obtain a pure white solid .
Analyse Chemischer Reaktionen
Types of Reactions: Gemfibrozil b-D-glucuronide primarily undergoes hydrolysis and oxidation reactions. The hydrolysis of the glucuronide conjugate can lead to the release of gemfibrozil, while oxidation reactions can further metabolize the compound.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used to hydrolyze this compound.
Oxidation: Oxidizing agents such as cytochrome P450 enzymes can facilitate the oxidation of this compound.
Major Products:
Hydrolysis: Gemfibrozil
Oxidation: Various oxidized metabolites of gemfibrozil.
Wissenschaftliche Forschungsanwendungen
Gemfibrozil b-D-glucuronide has several scientific research applications:
Biology: The compound is used to investigate the role of glucuronidation in the metabolism of xenobiotics and endogenous compounds.
Wirkmechanismus
Gemfibrozil b-D-glucuronide exerts its effects primarily through the inhibition of cytochrome P450 2C8. This inhibition is time-dependent and selective, leading to significant drug-drug interactions with other substrates of CYP2C8. The compound binds to the active site of the enzyme, preventing the metabolism of other drugs and altering their pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
- Clofibrate b-D-glucuronide
- Fenofibrate b-D-glucuronide
- Bezafibrate b-D-glucuronide
Comparison: Gemfibrozil b-D-glucuronide is unique in its potent inhibition of cytochrome P450 2C8, which is not as pronounced in other similar compounds. This makes it particularly significant in the study of drug-drug interactions and the metabolism of lipid-regulating drugs .
Eigenschaften
IUPAC Name |
6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMNXSKEVNPQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[1-[1-[3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B13385701.png)
![Bis[4-(bromomethyl)phenyl]ethane-1,2-dione](/img/structure/B13385705.png)
![N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B13385710.png)
![2-amino-4-[1-(4-amino-3-sulfanylphenyl)but-3-enylimino]-N-butan-2-yl-N-(3-methylpentyl)hept-2-enamide;ethane;3-ethylidenehex-4-en-2-one](/img/structure/B13385717.png)
![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B13385720.png)
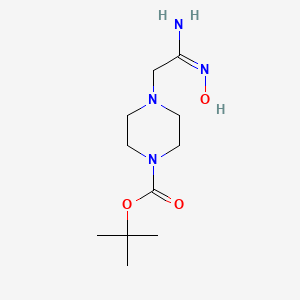
![3,3-Dimethyl-2-[(2-pent-4-ynylcyclopropyl)oxycarbonylamino]butanoic acid;2-methylpropan-2-amine](/img/structure/B13385745.png)
![5-Heptenoic acid, 7-[(1R,2R,3S,5S)-2-[[(5-hydroxybenzo[b]thien-3-yl)carbonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-3-yl]-, (5E)-](/img/structure/B13385763.png)
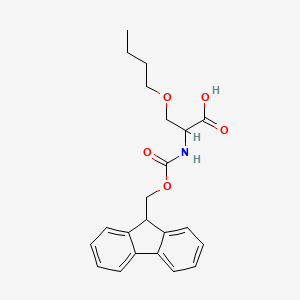
![[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol](/img/structure/B13385772.png)

![Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B13385784.png)
